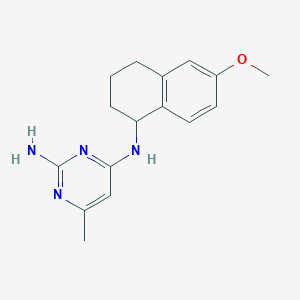![molecular formula C21H25N3O5 B6129843 3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B6129843.png)
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione is a complex organic compound with a unique structure that combines elements of isoquinoline and pyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione involves multiple steps, starting with the preparation of the isoquinoline and pyran components. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various isoquinoline-based compounds.
Applications De Recherche Scientifique
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]urea
- 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones
Uniqueness
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione is unique due to its specific combination of isoquinoline and pyran structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-11-7-15(25)18(20(26)29-11)12(2)23-24-19-14-9-17(28-6)16(27-5)8-13(14)10-21(3,4)22-19/h7-9,18H,10H2,1-6H3,(H,22,24)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADVMGRXKMMDL-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=NNC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(C(=O)O1)/C(=N/NC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{1-[3-(2-pyrimidinyloxy)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6129763.png)
![2-methyl-7-(3-morpholinopropyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6129771.png)

![3-(2-{[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B6129789.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6129804.png)
![methyl 3-butyryl-4-[(2-hydroxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6129813.png)
![1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane](/img/structure/B6129816.png)
![N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6129819.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6129827.png)
![5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6129831.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE](/img/structure/B6129851.png)
![1-(1-azepanyl)-3-[3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6129859.png)
![4-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-6-(benzyloxy)-1-cyclohexyl-1,4-diazepan-2-one](/img/structure/B6129866.png)
![N-(2-bromophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6129873.png)
